1-formyl-N-[2-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-yl]ethyl]piperidine-4-carboxamide;hydrochloride
Overview
Description
AT 1015 is a long-acting antagonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor family. This compound has been studied for its potential therapeutic effects, particularly in the context of vascular and platelet-related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AT 1015 involves multiple steps, starting with the formation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Core Structure: The synthesis begins with the preparation of the dibenzo[a,d][7]annulene core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of AT 1015 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Involves crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
AT 1015 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of AT 1015 with modified functional groups, which can exhibit different pharmacological properties.
Scientific Research Applications
AT 1015 has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in studies involving 5-HT2A receptor antagonists.
Biology: Investigated for its role in modulating serotonin receptors, which are involved in numerous physiological processes.
Medicine: Potential therapeutic applications in treating conditions related to vascular and platelet function, such as thrombosis and peripheral vascular diseases
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors.
Mechanism of Action
AT 1015 exerts its effects by binding to the 5-HT2A receptor, a G protein-coupled receptor involved in various physiological processes. By antagonizing this receptor, AT 1015 inhibits serotonin-induced vasoconstriction and platelet aggregation. This mechanism is particularly relevant in conditions where excessive serotonin activity contributes to disease pathology .
Comparison with Similar Compounds
Similar Compounds
Ketanserin: Another 5-HT2A receptor antagonist with similar pharmacological properties.
Ritanserin: Known for its antagonistic effects on serotonin receptors.
Mianserin: An antidepressant that also acts on serotonin receptors.
Uniqueness of AT 1015
AT 1015 is unique due to its long-acting nature and high affinity for the 5-HT2A receptor. This makes it particularly effective in conditions requiring sustained receptor antagonism .
Properties
IUPAC Name |
1-formyl-N-[2-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-yl]ethyl]piperidine-4-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O2.ClH/c33-21-32-18-13-25(14-19-32)29(34)30-15-20-31-16-11-24(12-17-31)28-26-7-3-1-5-22(26)9-10-23-6-2-4-8-27(23)28;/h1-10,21,25H,11-20H2,(H,30,34);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHGXYNLMHGNJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2)C=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190508-50-0 | |
Record name | AT-1015 anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190508500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AT-1015 ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO0X01E9MJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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